molecular formula C10H7BrClNO B1520128 4-Bromo-6-chloro-8-methoxyquinoline CAS No. 1189107-33-2

4-Bromo-6-chloro-8-methoxyquinoline

Cat. No. B1520128
M. Wt: 272.52 g/mol
InChI Key: MZTOJGRLIYQFOM-UHFFFAOYSA-N
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Description

“4-Bromo-6-chloro-8-methoxyquinoline” is a chemical compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 . It is sold by Sigma-Aldrich and is often used in proteomics research .


Molecular Structure Analysis

The SMILES string representation of “4-Bromo-6-chloro-8-methoxyquinoline” is BrC1=C2C(C(OC)=CC(Cl)=C2)=NC=C1 . This provides a text-based representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Bromo-6-chloro-8-methoxyquinoline” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel compound similar in structure, 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ), was synthesized and characterized, demonstrating effective antimicrobial activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger, Monascus purpureus, and Penicillium citrinum. This study highlighted the compound's potential as an antimicrobial agent and its effectiveness in inhibiting DNA gyrase and Lanosterol 14 α-demethylase, critical targets in microbial pathogens (Murugavel et al., 2017).

Chemosensor for Cadmium

Research on a structurally related compound, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, identified its utility as a selective chemosensor for cadmium (Cd^2+). This compound exhibits a significant fluorescence increase in the presence of Cd^2+ over other tested metal ions, making it a promising tool for detecting cadmium in waste effluent streams and food products, underscoring the potential environmental and health applications of quinoline derivatives (Prodi et al., 2001).

Building Blocks for Antibiotic Synthesis

A practical and scalable route was developed for the synthesis of halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, demonstrating their significant role in antimicrobial drug discovery. These building blocks are critical for the synthesis of new antibiotics, highlighting the broad potential of halogenated quinolines in therapeutic development (Flagstad et al., 2014).

Anticancer Research

Another study explored 4-anilinoquinazolines, closely related to 4-bromo-6-chloro-8-methoxyquinoline, for their potent apoptosis-inducing capabilities. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound from this research, exhibited potent anticancer activity, including excellent blood-brain barrier penetration and efficacy in human breast cancer models. This research emphasizes the importance of quinoline derivatives in developing new anticancer therapies (Sirisoma et al., 2009).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1, indicating it is acutely toxic orally and can cause serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-bromo-6-chloro-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTOJGRLIYQFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C(C=CN=C12)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670950
Record name 4-Bromo-6-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloro-8-methoxyquinoline

CAS RN

1189107-33-2
Record name 4-Bromo-6-chloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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